钛酸钾草酸盐二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Potassium Titanium Oxalate Dihydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Potassium Titanium Oxalate Dihydrate (PTO) primarily targets aluminum alloys and hydrogen peroxide in different contexts . In the context of aluminum alloys, it is used in the micro-arc oxidation process to create a colored ceramic layer on the surface . In the context of hydrogen peroxide detection, it reacts with hydrogen peroxide to form a stable orange complex in acidic medium .

Mode of Action

In the micro-arc oxidation process, PTO is added to a sodium hexametaphosphate electrolyte system. The resulting solution is used to create a colored ceramic layer on the surface of aluminum alloys . The color of the ceramic layer is primarily due to the combined action of Al2O3 and TiO2 .

In the detection of hydrogen peroxide, PTO reacts with hydrogen peroxide in an acidic medium to form a stable orange complex. This reaction is used to measure the concentration of hydrogen peroxide in Fenton advanced oxidation systems .

Biochemical Pathways

It is known that the compound plays a role in the micro-arc oxidation process, which involves the formation of a ceramic layer on the surface of aluminum alloys . This process likely involves a number of complex chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments. The compound’s sensitivity to air, heat, and humidity may also affect its bioavailability.

Result of Action

The primary result of PTO’s action is the formation of a colored ceramic layer on the surface of aluminum alloys . This layer is formed as a result of the micro-arc oxidation process, and its color is primarily due to the combined action of Al2O3 and TiO2 . In the context of hydrogen peroxide detection, the reaction of PTO with hydrogen peroxide results in the formation of a stable orange complex .

Action Environment

The action of PTO is influenced by several environmental factors. For instance, the compound is sensitive to air, heat, and humidity , which can affect its stability and efficacy. In the micro-arc oxidation process, the concentration of PTO in the electrolyte solution, as well as the pulse number, pulse width, and current density, can affect the quality and color of the resulting ceramic layer .

生化分析

Molecular Mechanism

The molecular mechanism of action of Potassium Titanium Oxalate Dihydrate is not well-defined. It’s known that it undergoes thermal dehydration in a single step through a practically irreversible process

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal dehydration reaction of Potassium Titanium Oxalate Dihydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates . The complexity of the dehydration of Potassium Titanium Oxalate Dihydrate is illustrated by the dependence of the activation energy on the extent of conversion .

准备方法

Synthetic Routes and Reaction Conditions: Potassium Titanium Oxalate Dihydrate can be synthesized by reacting potassium oxalate with titanium oxalate in an aqueous solution. The reaction typically involves mixing equimolar amounts of potassium oxalate and titanium oxalate in water, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the production of Potassium Titanium Oxalate Dihydrate involves the controlled reaction of potassium oxalate and titanium oxalate under specific temperature and pH conditions. The resulting solution is then subjected to crystallization and drying processes to yield the dihydrate form .

化学反应分析

Types of Reactions: Potassium Titanium Oxalate Dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form titanium dioxide.

Substitution: It can participate in substitution reactions where the oxalate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions typically involve oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.

Major Products:

Oxidation: Titanium dioxide (TiO2)

Reduction: Titanium dioxide (TiO2)

Substitution: Various titanium complexes depending on the ligands used.

相似化合物的比较

Titanium Oxalate: Similar in structure but lacks the potassium component.

Potassium Oxalate: Contains potassium but lacks the titanium component.

Titanium Dioxide: A common product formed from the reduction of Potassium Titanium Oxalate Dihydrate.

Uniqueness: Potassium Titanium Oxalate Dihydrate is unique due to its dual role as both a titanium and potassium source. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

属性

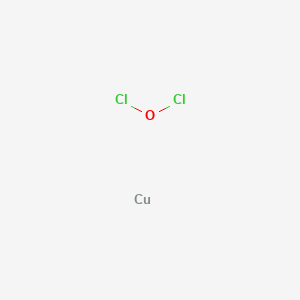

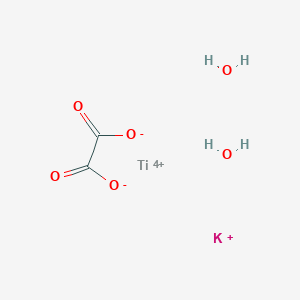

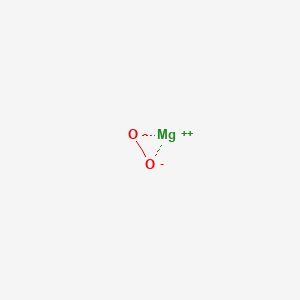

IUPAC Name |

potassium;oxalate;titanium(4+);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYUWUVATCWCES-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4KO6Ti+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747908 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-67-6 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Potassium Titanium Oxalate Dihydrate in the synthesis of Barium Strontium Titanate (BaSrTiO3)?

A1: Potassium Titanium Oxalate Dihydrate serves as a precursor material for the Titanium source in the synthesis of BaSrTiO3. In the research, an oxalate co-precipitation method was employed. [] This method involves reacting Barium Chloride Dihydrate and Potassium Titanium Oxalate Dihydrate in a controlled manner to obtain a precipitate containing both Barium and Titanium. [] This precipitate is then calcined to obtain the final BaSrTiO3 powder.

Q2: Are there alternative methods for synthesizing BaSrTiO3 that don't use Potassium Titanium Oxalate Dihydrate?

A2: Yes, while the provided research uses Potassium Titanium Oxalate Dihydrate and an oxalate co-precipitation method, other methods exist. The second abstract mentions a hydrothermal process to synthesize Zinc Titanate nanoparticles. [] Although not directly stated for BaSrTiO3, this suggests that hydrothermal synthesis could be a potential alternative route. Further research would be needed to explore the efficacy of such alternative methods for BaSrTiO3 specifically.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)